molecular formula C20H21N5O3 B2580732 ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 477712-89-3

ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2580732
CAS No.: 477712-89-3
M. Wt: 379.42
InChI Key: YXQMMTIUWFILOJ-UHFFFAOYSA-N
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Description

Ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring:

  • A 3,5-dimethylpyrazole core substituted at the 1-position with a 2-pyridinyl group.
  • The pyridinyl group is further functionalized at the 5-position with an anilinocarbonylamino moiety (a urea derivative linking aniline to the pyridine).
  • An ethyl ester at the 4-position of the pyrazole ring.

Molecular Formula: C₂₀H₂₂N₇O₃ Molecular Weight: 408.45 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name

ethyl 3,5-dimethyl-1-[5-(phenylcarbamoylamino)pyridin-2-yl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3/c1-4-28-19(26)18-13(2)24-25(14(18)3)17-11-10-16(12-21-17)23-20(27)22-15-8-6-5-7-9-15/h5-12H,4H2,1-3H3,(H2,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQMMTIUWFILOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)NC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS Number: 477712-89-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from pyrazole derivatives. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets due to its heterocyclic nature. The presence of an anilinocarbonyl group enhances the compound's solubility and biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. For instance, modifications to the pyrazole structure have been shown to maintain or enhance antiviral activity against influenza virus strains. In particular, compounds with specific substituents on the pyrazole ring exhibited significant inhibitory effects on neuraminidase (NA) activity, which is crucial for viral replication .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways. The structural modifications in this compound may enhance its efficacy against specific cancer types .

Antibacterial and Antifungal Activities

Pyrazole derivatives are well-documented for their antibacterial and antifungal activities. This compound has shown promising results in inhibiting the growth of various bacterial strains and fungi. This activity is attributed to the ability of the compound to disrupt microbial cell membranes and interfere with metabolic processes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of pyrazole derivatives. The following table summarizes key findings related to SAR for this compound:

Substituent Biological Activity Remarks
Anilinocarbonyl groupEnhances solubility and bioactivityCritical for interaction with biological targets
Dimethyl groups at positions 3 and 5Increases lipophilicity and membrane permeabilityAffects absorption and distribution
Pyridine ringContributes to ligand binding affinityEssential for interaction with enzymes

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antiviral Study : A study published in Nature evaluated a series of pyrazole derivatives against influenza virus strains. This compound demonstrated effective NA inhibition with an IC50 value indicating potent antiviral activity .
  • Anticancer Evaluation : Research conducted at the University of Punjab assessed the anticancer properties of various pyrazole derivatives, including this compound. Results indicated significant cytotoxic effects on breast cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Antibacterial Testing : A comprehensive analysis published in Journal of Medicinal Chemistry reported that this compound exhibited strong antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus .

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate is being studied for its potential as an anticancer agent. Research indicates that derivatives of pyrazole compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. A notable study identified this compound as part of a drug library screened for anticancer properties on multicellular spheroids, highlighting its relevance in cancer therapeutics .

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Studies have shown that similar pyrazole derivatives possess significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds indicate strong antimicrobial effects .
  • Anti-inflammatory Effects : Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammatory processes. This suggests that this compound may also exhibit anti-inflammatory properties .

Case Study 1: Anticancer Screening

In a study published in PLOS ONE, researchers screened a library of compounds for their ability to inhibit cancer cell growth using multicellular spheroids as a model. This compound was among the compounds that showed promising results, indicating its potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis was conducted on various pyrazole derivatives to understand how structural modifications affect biological activity. The study found that specific substitutions on the pyrazole ring could enhance or reduce activity against different targets, providing insights into optimizing this compound for therapeutic use .

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis at both the ester and urea functional groups, with reaction pathways dictated by pH and solvent systems.

Ester Hydrolysis

The ethyl ester group hydrolyzes under acidic or basic conditions to yield the corresponding carboxylic acid:

Conditions Reagents Product Notes
Acidic hydrolysisH₂SO₄/H₂O or HCl/H₂O1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylic acidSlow reaction; requires heating
Basic hydrolysisNaOH/H₂O or KOH/ethanolCarboxylate salt (e.g., sodium derivative)Faster than acidic hydrolysis

Urea Group Hydrolysis

The anilinocarbonylamino moiety hydrolyzes under strongly acidic or basic conditions, cleaving the urea bond:

Conditions Reagents Products Mechanism
Acidic (HCl, Δ)Concentrated HClAniline + 5-amino-2-pyridinyl intermediateCarbamic acid intermediate decomposition
Basic (NaOH, Δ)Aqueous NaOHAniline + CO₂ + pyridinyl amineNucleophilic attack on carbonyl

Nucleophilic Substitution Reactions

The ethyl ester group is susceptible to nucleophilic substitution, enabling transesterification or amidation.

Transesterification

Alcohols displace the ethoxy group under catalytic acidic or basic conditions:

Nucleophile Catalyst Product Yield
MethanolH₂SO₄ or p-TsOHMethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylateModerate (~60%)
Benzyl alcoholNaOCH₃Benzyl ester derivativeNot reported

Amidation

The ester reacts with amines to form amides, often requiring activation:

Amine Activation Method Product Conditions
AmmoniaThionyl chloride1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxamideCH₂Cl₂, 0°C → RT
Glycine methyl esterDCC/DMAPPeptide-linked derivativeDry DMF, RT

Pyridine and Pyrazole Ring Reactivity

The heteroaromatic rings exhibit limited electrophilic substitution due to electron-withdrawing substituents but may participate in coordination or hydrogen bonding.

Coordination Chemistry

The pyridine nitrogen and urea carbonyl can act as ligands for metal ions:

Metal Ion Product Application
Cu(II)Tetrahedral or square-planar complexCatalytic or antimicrobial studies
Fe(III)Octahedral complexMaterial science applications

Hydrogen Bonding

The urea group forms intermolecular N–H⋯N hydrogen bonds (e.g., with pyrazole N2), creating supramolecular architectures .

Stability Under Environmental Conditions

The compound degrades under prolonged UV exposure or elevated temperatures:

Condition Degradation Pathway Half-Life
UV light (254 nm)C–N bond cleavage in urea group~8 hours
80°C (dry air)Ester decarboxylation + pyrazole ring rearrangement~48 hours

Biologically Relevant Reactions

While not explicitly documented for this compound, structurally similar pyrazole-carboxylates interact with biological targets via:

  • Hydrogen bonding between the urea group and enzyme active sites.

  • π-π stacking between the pyridine ring and aromatic residues .

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound differs from its analogs primarily in the substituents on the aniline ring and core heterocyclic scaffolds . Below is a systematic comparison:

Substituent Variations on the Aniline Ring

Compound Name Aniline Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate (Target) None (H) C₂₀H₂₂N₇O₃ 408.45 Not provided Baseline compound; unsubstituted aniline may offer balanced lipophilicity.
Ethyl 1-(5-{[(3-fluoroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate 3-Fluoro C₂₀H₂₁FN₇O₃ 426.43 477712-83-7 Fluorine enhances electronegativity, potentially improving bioavailability .
Ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate 2-Chloro C₂₀H₂₁ClN₇O₃ 442.88 477712-85-9 Chlorine’s electron-withdrawing effect may increase metabolic stability .
Ethyl 2-(3,5-dimethylpyrazol-1-yl)-4-[2-(trifluoromethyl)anilino]pyrimidine-5-carboxylate 2-Trifluoromethyl C₂₀H₁₈F₃N₇O₂ 453.39 879440-02-5 Pyrimidine core instead of pyridine; CF₃ group boosts hydrophobicity .
Key Observations:

Electronic Effects :

  • Electron-withdrawing groups (Cl, CF₃) increase polarity and may enhance binding to polar enzyme pockets.
  • Fluorine’s small size and high electronegativity improve membrane permeability without significantly altering steric bulk .

Structural Flexibility :

  • The pyrimidine analog () demonstrates that altering the heterocyclic core (pyridine → pyrimidine) impacts π-π stacking interactions and solubility .

Lipophilicity :

  • The ethyl ester group contributes to moderate lipophilicity across all analogs, favoring passive diffusion.

Computational and Experimental Insights

While the provided evidence lacks explicit biological or physicochemical data, theoretical principles from conceptual density functional theory (DFT) () and crystallographic techniques () can infer properties:

  • DFT Predictions: Electrophilic Fukui functions suggest the urea-linked amino group is a reactive site for hydrogen bonding . Global hardness values may correlate with stability; electron-withdrawing substituents (Cl, CF₃) could increase hardness, reducing reactivity .
  • Crystallography :
    • SHELX software () is widely used for small-molecule refinement, implying these compounds’ structures were likely resolved via X-ray diffraction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 1-{5-[(anilinocarbonyl)amino]-2-pyridinyl}-3,5-dimethyl-1H-pyrazole-4-carboxylate?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For pyrazole derivatives, a common approach involves reacting ethyl acetoacetate with phenylhydrazine derivatives, followed by functionalization of the pyridinyl and anilinocarbonyl groups. For example, cyclocondensation of ethyl acetoacetate, dimethylformamide dimethyl acetal (DMF-DMA), and substituted hydrazines under reflux conditions yields pyrazole carboxylate intermediates. Subsequent coupling with aniline derivatives via urea or carbamate linkages introduces the anilinocarbonyl moiety . Optimization of solvent (e.g., ethanol or DMF), temperature (80–120°C), and reaction time (6–24 hours) is critical for yield improvement.

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • XRD : Determines crystal structure and confirms substituent positions on the pyrazole and pyridine rings .
  • FTIR : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester, N-H stretches for urea linkages) .
  • NMR : ¹H and ¹³C NMR resolve methyl groups (δ 1.2–2.5 ppm for CH₃), aromatic protons (δ 6.5–8.5 ppm), and ester carbonyl carbons (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. How can solubility and stability be assessed for this compound in different solvents?

  • Methodological Answer :

  • Solubility : Perform shake-flask experiments in polar (e.g., DMSO, ethanol) and nonpolar solvents (e.g., hexane) at 25°C. Monitor dissolution via UV-Vis spectroscopy or HPLC .
  • Stability : Conduct accelerated degradation studies under varying pH (1–13), temperature (4–60°C), and light exposure. Analyze degradation products using LC-MS .

Q. What biological activities have been reported for structurally similar pyrazole-carboxylate derivatives?

  • Methodological Answer : Pyrazole derivatives exhibit antitumor, antimicrobial, and enzyme inhibitory activities. For example:

  • Antitumor : Substituted pyrazoles inhibit kinases (e.g., CDK2) via docking studies and in vitro assays (IC₅₀ values reported in µM ranges) .
  • Antimicrobial : Disk diffusion assays against E. coli and S. aureus show zone-of-inhibition correlations with electron-withdrawing substituents .

Advanced Research Questions

Q. How can statistical design of experiments (DOE) optimize the synthesis yield of this compound?

  • Methodological Answer : Apply factorial or response surface methodologies (RSM) to screen critical variables:

  • Factors : Reactant molar ratios, temperature, catalyst loading.
  • Response : Yield (%) quantified via HPLC.
  • Example : A central composite design (CCD) with 3–5 center points identifies optimal conditions (e.g., 1:1.2 molar ratio of pyridinyl precursor to aniline derivative at 100°C) . Contour plots and ANOVA validate model significance (p < 0.05).

Q. What computational strategies predict reaction pathways for introducing the anilinocarbonyl group?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to map energy profiles for urea bond formation. Compare activation energies of SN2 vs. carbamate-mediated pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on transition-state stabilization .

Q. How to resolve contradictions in reported biological activity data for pyrazole derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies. For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .
  • Structure-Activity Relationship (SAR) : Use clustering algorithms to group derivatives by substituent electronegativity and steric bulk, identifying outliers .

Q. What advanced separation techniques purify this compound from reaction byproducts?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities .
  • Membrane Filtration : Nanofiltration (MWCO 500 Da) removes unreacted aniline derivatives .

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